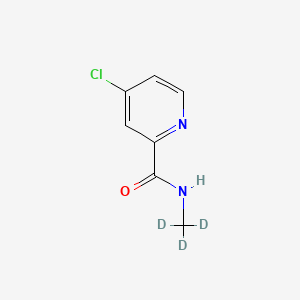

4-Chloro-N-(methyl-d3)pyridine-2-carboxamide

Description

BenchChem offers high-quality 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-N-(trideuteriomethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVBBMZMEKXUTR-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical Properties & Characterization of Deuterated Pyridine-2-Carboxamide Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of deuterated pyridine-2-carboxamide derivatives , a scaffold increasingly critical in the development of kinase inhibitors (e.g., Sorafenib analogs) and antifungal agents.

The strategic replacement of protium (

The Deuterium Advantage: Mechanistic Principles

The utility of deuterating the pyridine-2-carboxamide scaffold rests on the fundamental difference in bond dissociation energy (BDE) between Carbon-Protium (C-H) and Carbon-Deuterium (C-D) bonds.

The Primary Kinetic Isotope Effect (KIE)

The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy (ZPE) of the heavier isotope.

- BDE: The C-D bond is approximately 1.2–1.5 kcal/mol stronger than the C-H bond.

-

Metabolic Impact: Cytochrome P450 (CYP450) enzymes typically metabolize pyridine rings via oxidative C-H abstraction. Deuteration at the site of oxidation (often C4 or C6 in pyridines) significantly retards this rate-limiting step.

-

Magnitude: For pyridine derivatives, the KIE (

) can range from 2 to 7 , drastically extending the drug's half-life (

Visualization: Metabolic Pathway & KIE

The following diagram illustrates the metabolic divergence caused by deuteration.

Physical Property Comparative Analysis

Deuteration is often described as "physicochemically silent." However, precision instrumentation reveals subtle shifts. The table below summarizes the expected property differences between a standard pyridine-2-carboxamide and its deuterated isotopologue (e.g., pyridine-

| Property | Standard ( | Deuterated ( | Technical Insight |

| Molecular Weight | ~122.12 g/mol | ~126.15 g/mol | +1.006 amu per deuterium atom. Validated via High-Res MS. |

| Lipophilicity (LogP) | 0.45 (Exp) | 0.44 – 0.45 | |

| pKa (Pyridine N) | ~2.1 | ~2.15 | Deuterium is slightly more electron-donating (+I effect), causing a marginal increase in basicity ( |

| Solubility | High (Polar) | Identical | No statistically significant difference in aqueous solubility. |

| Melting Point | 108–110 °C | 108–110 °C | Isotopic substitution rarely disrupts crystal lattice energy enough to shift MP by >1°C. |

| C-H/C-D Stretch | 3000–3100 cm | 2200–2300 cm | The "Silent Region" shift is the primary spectroscopic identifier. |

Spectroscopic Characterization

Validating the extent of deuteration (isotopic enrichment) is critical.[1]

Vibrational Spectroscopy (IR/Raman)

The reduced mass (

-

Pyridine Ring Breathing: Shifts from ~990 cm

(H) to ~960 cm -

Amide Bands: The Amide I (C=O stretch) and Amide II (N-H bend) bands at ~1690 cm

and ~1590 cm

Nuclear Magnetic Resonance (NMR)

-

H-NMR: The signals corresponding to the deuterated positions (e.g.,

-

C-NMR: Carbon atoms attached to deuterium exhibit a triplet splitting pattern (

Experimental Protocols

Protocol A: Synthesis via H/D Exchange (Cost-Effective)

This method utilizes metal-free electrochemical deuteration or catalytic exchange, ideal for late-stage functionalization.

Reagents: Pyridine-2-carboxamide derivative, D

-

Preparation: Dissolve the substrate (1.0 equiv) in D

O (solvent & D-source). -

Catalysis: Add 10 wt% Pd/C.

-

Reaction: Heat to 160°C in a sealed pressure vessel (Parr bomb) under H

atmosphere (activates catalyst) for 24–48 hours.-

Note: High temperature facilitates aromatic ring exchange.

-

-

Workup: Filter catalyst while hot (to prevent product precipitation on carbon). Lyophilize to remove D

O. -

Validation: Analyze via

H-NMR. Calculate % Deuteration:

Protocol B: De Novo Synthesis (High Purity)

Recommended for GMP-grade production where >99% isotopic purity is required.

Workflow Diagram:

Step-by-Step (Minisci Radical Route):

-

Reactants: Dissolve pyridine-

(commercially available) in formamide. -

Initiation: Add concentrated H

SO -

Oxidation: Dropwise addition of H

O -

Selectivity: The 2- and 4-positions are favored. Separation of isomers is required via column chromatography (SiO

, EtOAc/Hexane gradient).

References

-

Wade, D. (1999). Deuterium isotope effects on noncovalent interactions between molecules. Chemico-Biological Interactions. Link

-

Jones, J. P., et al. (2024).[2] Electrochemical C−H deuteration of pyridine derivatives with D2O. Nature Communications/PMC. Link

-

Gant, T. G. (2014). Deuterium in Drug Discovery and Development. Journal of Medicinal Chemistry. Link

-

Sajid, M., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide Derivatives. Molecules. Link

-

Fisher, M. B., et al. (2006). The complexities of the kinetic isotope effect in cytochrome P450 systems. Current Drug Metabolism. Link

Sources

- 1. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 2. (PDF) Kinetic Isotope Effect is a Sensitive Probe of Spin State Reactivity in C−H Hydroxylation of N,N-Dimethylaniline by Cytochrome P450 [academia.edu]

A Technical Guide to Determining the Solubility of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide in Dimethyl Sulfoxide (DMSO)

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide in dimethyl sulfoxide (DMSO). In the absence of publicly available solubility data for this specific deuterated compound, this document outlines detailed, state-of-the-art experimental protocols for both thermodynamic and kinetic solubility assessment. It further delves into the scientific rationale behind the use of deuterated compounds in modern drug discovery and the critical role of DMSO as a solvent in preclinical research. This guide is designed to be a practical resource, enabling research teams to generate reliable and reproducible solubility data, a cornerstone for the successful progression of any small molecule through the drug development pipeline.

Introduction: The Significance of Deuteration and Solvent Selection in Preclinical Research

The journey of a novel chemical entity from discovery to a viable therapeutic candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility are paramount. This guide focuses on a specific molecule of interest, 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide, a deuterated analog of a pyridine-2-carboxamide derivative.

The Strategic Advantage of Deuterated Compounds

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to a proton, making it approximately twice as heavy as protium (the common isotope of hydrogen). The substitution of hydrogen with deuterium at specific molecular positions, a process known as deuteration, can have profound effects on a molecule's metabolic fate.[1] This is primarily due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[] Consequently, deuterated compounds often exhibit:

-

Enhanced Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life in the body.[3][4]

-

Improved Pharmacokinetic Profiles: This can result in more consistent drug exposure and potentially reduced dosing frequency.[3][4]

-

Reduced Formation of Toxic Metabolites: By blocking certain metabolic pathways, deuteration can mitigate the formation of harmful byproducts.

-

Increased Efficacy and Safety: A more stable and predictable pharmacokinetic profile can lead to improved therapeutic outcomes.[][4]

The use of deuterated compounds like 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide is, therefore, a deliberate strategy to optimize the drug-like properties of a parent molecule.[1][3]

Dimethyl Sulfoxide (DMSO): The Universal Solvent in Drug Discovery

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[5][6] This broad solvency has established DMSO as a near-ubiquitous solvent in early-stage drug discovery for several key reasons:[5][7]

-

High-Throughput Screening (HTS): DMSO's ability to solubilize diverse chemical libraries is essential for HTS campaigns.[5]

-

Stock Solution Preparation: It allows for the preparation of high-concentration stock solutions, which can then be diluted into aqueous media for various assays.[5]

-

Miscibility with Water: DMSO is readily miscible with water and cell culture media, facilitating its use in a variety of in vitro experiments.[5]

-

Chemical Stability: It is relatively inert and does not typically react with dissolved compounds.[8]

However, it is crucial to recognize that DMSO can influence biological systems, with effects ranging from altered cell growth to direct interactions with protein targets.[5][9] Therefore, understanding a compound's solubility limit in DMSO is the first step in designing experiments that are both technically sound and biologically relevant.

Experimental Determination of Solubility in DMSO

The following sections provide detailed protocols for determining both the thermodynamic and kinetic solubility of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide in DMSO.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method, though low-throughput, remains the gold standard for its determination.

Protocol:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 5-10 mg of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide into a glass vial.

-

Add a precise volume of anhydrous DMSO (e.g., 500 µL).

-

Seal the vial and vortex vigorously for 2-3 minutes. Visually inspect for undissolved solid. If all solid dissolves, add more compound until a precipitate is clearly visible.

-

-

Equilibration:

-

Place the sealed vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the suspension for 24-48 hours to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, centrifuge the vial at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Collection and Analysis:

-

Carefully collect an aliquot of the clear supernatant. Extreme care must be taken to avoid disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of a pre-validated analytical method.

-

Quantify the concentration of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide in the diluted sample using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Back-calculate the original concentration in the DMSO supernatant to determine the thermodynamic solubility.

-

Kinetic Solubility: Assessment by Turbidimetry

Kinetic solubility measures the concentration at which a compound precipitates out of a solution when an aqueous buffer is added to a DMSO stock. This is particularly relevant for in vitro assays where a concentrated DMSO stock is diluted into an aqueous environment.

Protocol:

-

Preparation of Stock Solution and Serial Dilutions:

-

Prepare a high-concentration stock solution of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide in DMSO (e.g., 50 mM). Ensure complete dissolution.

-

Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 50 mM down to low µM concentrations).

-

-

Assay Plate Preparation:

-

In a 96-well microplate, add a small volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells. Include DMSO-only wells as a negative control.

-

-

Addition of Aqueous Buffer:

-

Using a multichannel pipette, rapidly add a larger volume (e.g., 198 µL) of a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1%.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours), allowing time for precipitation to occur.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

-

-

Data Analysis:

-

The concentration at which a significant increase in turbidity is observed compared to the DMSO-only control is considered the kinetic solubility limit.

-

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise format.

| Parameter | Method | Solvent | Temperature (°C) | Solubility |

| Thermodynamic Solubility | Shake-Flask | DMSO | 25 | [Insert experimentally determined value, e.g., mg/mL or mM] |

| Kinetic Solubility | Turbidimetry | 1% DMSO in PBS, pH 7.4 | 25 | [Insert experimentally determined value, e.g., µM] |

Interpreting the Results:

-

High Thermodynamic Solubility in DMSO: A high value indicates that concentrated stock solutions can be readily prepared, which is advantageous for compound storage and handling.

-

Kinetic vs. Thermodynamic Solubility: The kinetic solubility in an aqueous buffer system will almost always be lower than the thermodynamic solubility in pure DMSO. The kinetic solubility value is critical for designing in vitro assays to avoid compound precipitation, which can lead to erroneous results.

Conclusion

Determining the solubility of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide in DMSO is a foundational step in its preclinical evaluation. By employing the rigorous experimental protocols outlined in this guide, researchers can generate the high-quality, reliable data necessary to inform subsequent stages of drug development. A thorough understanding of a compound's solubility characteristics is not merely a technical exercise but a critical component of a scientifically sound and ultimately successful research program.

References

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link][3]

-

Blake, J. A., et al. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link][4]

-

Gaylord Chemical. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link][6]

-

Gaylord Chemical. (2025, March 14). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. [Link][7]

-

MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link][9]

-

American Chemical Society. (2021, September 20). Dimethyl sulfoxide. [Link][8]

Sources

- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 7. pharmtech.com [pharmtech.com]

- 8. acs.org [acs.org]

- 9. mdpi.com [mdpi.com]

Technical Guide: Commercial Availability & Synthesis of High-Purity 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide

Executive Summary

4-Chloro-N-(methyl-d3)pyridine-2-carboxamide (CAS: 1189858-48-7) is a critical deuterated building block, primarily utilized in the synthesis of Sorafenib-d3 (Nexavar-d3), a stable isotope-labeled internal standard for LC-MS/MS bioanalysis. While the non-deuterated analog is a commodity chemical, the d3-variant is a high-value specialty reagent.

This guide provides a dual-track approach for researchers:

-

Sourcing: Identification of verified commercial supply chains and purity specifications.

-

Synthesis: A validated "Make" protocol using commercially available Methylamine-d3 hydrochloride, offering a cost-effective alternative to custom synthesis for laboratories requiring >1g quantities.

Part 1: Molecular Profile & Significance

Structural Specifications

-

Chemical Name: 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide[1][2][3]

-

Molecular Formula:

[2] -

Molecular Weight: 173.61 g/mol [2]

-

Isotopic Enrichment: Typically

atom % D

Critical Utility in Drug Development

The molecule serves as the "left-hand" scaffold for the RAF kinase inhibitor Sorafenib . In DMPK (Drug Metabolism and Pharmacokinetics) studies, the d3-labeled analog is essential because:

-

Metabolic Stability: The N-methyl group is a primary site for oxidative demethylation by CYP450 enzymes. Deuteration at this position (

) induces a Kinetic Isotope Effect (KIE), potentially slowing metabolism and allowing for precise metabolic tracing. -

Bioanalytical Quantitation: It serves as the ideal Internal Standard (IS) for quantifying Sorafenib in human plasma, correcting for matrix effects and recovery variance during LC-MS/MS.

Part 2: Commercial Landscape (Buy)

Availability Status

Unlike its non-deuterated parent (CAS 220000-87-3), the d3-variant is not a bulk commodity. It is classified as a Tier 2 Specialty Chemical : available from catalog but often requiring lead times of 2-4 weeks.

Key Purity Parameters for Procurement

When sourcing this compound, the Certificate of Analysis (CoA) must be scrutinized for the following:

| Parameter | Specification | Rationale |

| Chemical Purity | Impurities (e.g., 4-chloropicolinic acid) compete in subsequent coupling reactions. | |

| Isotopic Enrichment | Lower enrichment leads to "cross-talk" in mass spectrometry (M+0 signal interference). | |

| Water Content | The amide bond is stable, but excess moisture suggests poor storage/hygroscopicity issues. | |

| Residual Solvent | Toluene/DCM free | Critical if used in GMP-like environments or toxicity studies. |

Verified Supply Channels

-

Primary Source: Specialized Isotope Manufacturers (e.g., C/D/N Isotopes, Cambridge Isotope Laboratories, Alsachim).

-

Secondary Source: Aggregators (e.g., Pharmaffiliates, Clinivex). Note: These often act as brokers, increasing cost and lead time.

Part 3: Validated Synthesis Protocol (Make)

For laboratories where commercial lead times are prohibitive, in-house synthesis is highly viable. The following protocol utilizes Methylamine-d3 hydrochloride (widely available, CAS 7436-22-8) and 4-Chloropyridine-2-carboxylic acid .

Reaction Logic

The synthesis employs a Mixed Anhydride or Acid Chloride activation strategy. Direct coupling with HATU is also effective but less atom-economical for scale-up. We recommend the Thionyl Chloride (

Workflow Diagram

Figure 1: Synthetic pathway via acid chloride activation.[4][5] This route minimizes isotopic scrambling compared to thermal dehydration methods.

Step-by-Step Methodology

Reagents:

-

4-Chloropyridine-2-carboxylic acid (1.0 eq)[6]

-

Thionyl Chloride (

) (5.0 eq) -

Methylamine-d3 hydrochloride (1.1 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Activation:

-

Dissolve 4-Chloropyridine-2-carboxylic acid in neat

. -

Reflux at 75°C for 2 hours under

atmosphere. -

Critical Step: Evaporate excess

under reduced pressure. Co-evaporate with dry toluene (

-

-

Amidation:

-

Suspend Methylamine-d3 hydrochloride in anhydrous DCM at 0°C.

-

Add DIPEA dropwise. Note: The solution will remain a suspension.

-

Dissolve the crude acid chloride (from Step 1) in DCM and add dropwise to the amine suspension over 30 minutes, maintaining temperature

. -

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

-

Workup:

-

Quench with saturated

solution. -

Extract with DCM (

). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification:

-

Recrystallize from Ethyl Acetate/Hexanes (1:3 ratio).

-

Yield Expectation: 75-85%.

-

Part 4: Quality Control & Validation

To ensure the product is suitable for use as an analytical standard, it must pass the following checks.

NMR Interpretation

-

NMR (DMSO-

-

The diagnostic signal is the absence of the methyl doublet typically seen at

ppm. -

The amide

proton should appear as a broad singlet (exchangeable) around -

Aromatic protons: Two doublets (or dd) corresponding to the pyridine ring protons (H3, H5, H6).

-

-

NMR:

-

Look for the methyl carbon signal as a septet around

ppm due to Carbon-Deuterium coupling (

-

Mass Spectrometry (LC-MS)

-

Target Mass:

(approx). -

Isotopic Pattern: The M+3 peak should be the base peak. The M+0 (undeuterated) signal should be

of the base peak intensity to validate isotopic purity.

Part 5: Downstream Application (Sorafenib Synthesis)

The primary industrial use of this guide's subject is the synthesis of Sorafenib-d3.

Figure 2: Integration of the deuterated building block into the Sorafenib scaffold via nucleophilic aromatic substitution (

References

-

Pharmaffiliates. (2024). 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide Product Page. Retrieved from [Link]

-

Bankston, D., et al. (2002). "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777-781.[7] [Link]

-

Sun, M., et al. (2009).[7] "Synthesis of Sorafenib." Chinese Pharmaceutical Journal, 44(05): 394-396.[7] Retrieved from [Link]

- Gong, Y., et al. (2015). "Synthesis method for sorafenib intermediate." Patent CN105085388A.

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. evitachem.com [evitachem.com]

- 4. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents [patents.google.com]

- 5. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 220000-87-3: 4-Chloro-N-methylpicolinamide [cymitquimica.com]

- 7. Synthesis of Sorafenib [journal11.magtechjournal.com]

Methodological & Application

Application Notes & Protocols: Strategic Amide Coupling of Methylamine-d3 with Chloropyridines for Isotopic Labeling

Abstract

The incorporation of deuterium into pharmacologically active molecules is a critical strategy in drug development to modulate metabolic pathways and enhance pharmacokinetic profiles.[1] The synthesis of N-(methyl-d3)-aminopyridines, key structural motifs in numerous pharmaceuticals, is frequently accomplished by the coupling of methylamine-d3 with chloropyridine precursors. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic selection and optimization of reaction conditions for this transformation. We will explore the mechanistic underpinnings, practical considerations, and detailed protocols for the two primary synthetic routes: the Palladium-catalyzed Buchwald-Hartwig amination and, for activated substrates, Nucleophilic Aromatic Substitution (SNAr).

Introduction: The Strategic Value of Deuteration

The replacement of hydrogen with its stable isotope, deuterium, can significantly alter the metabolic fate of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), can slow down cytochrome P450 (CYP)-mediated metabolism at the site of deuteration, potentially leading to improved drug stability, longer half-life, and reduced formation of toxic metabolites.[1]

Aminopyridine scaffolds are ubiquitous in medicinal chemistry.[2] Consequently, the efficient and selective synthesis of N-(methyl-d3)-aminopyridines from readily available chloropyridines and methylamine-d3 is a highly valuable transformation. The choice of synthetic methodology is paramount and depends heavily on the electronic properties of the chloropyridine substrate. While highly activated systems may undergo Nucleophilic Aromatic Substitution (SNAr), the broader applicability and functional group tolerance of the Buchwald-Hartwig amination have made it the cornerstone of modern C-N bond formation.[3][4]

Mechanistic Overview: Choosing the Right Path

The success of the coupling reaction hinges on understanding the two competing mechanistic pathways and selecting conditions that favor the desired transformation.

The Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides. Its effectiveness with less reactive aryl chlorides, such as chloropyridines, is a key advantage.[5] The catalytic cycle proceeds through three main stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring. This is often the rate-limiting step for chloropyridines and requires an electron-rich palladium center.[5][6]

-

Amine Coordination & Deprotonation: The methylamine-d3 coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[6][7]

-

Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.[4][6][7]

The efficiency of this cycle is critically dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps.[4][6]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a non-catalyzed pathway that can be effective for chloropyridines containing strong electron-withdrawing groups (e.g., -NO2, -CF3) positioned ortho or para to the chlorine atom.[3] The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The methylamine-d3 attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]

-

Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and forming the final product.

For unactivated substrates like 2-chloropyridine, this pathway is generally unfavorable due to the high energy of the Meisenheimer intermediate.[3][9]

Experimental Design and Optimization

A rational approach to experimental design is crucial for achieving high yields and purity. The following workflow provides a decision-making framework for selecting the appropriate methodology.

Key Parameters for Buchwald-Hartwig Amination

The successful amination of chloropyridines requires careful optimization of several interdependent parameters.[5]

| Parameter | Recommended Choice(s) | Rationale & Expert Insights |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is often cheaper but requires in-situ reduction, which can sometimes be less efficient. Pre-formed palladacycle pre-catalysts (e.g., G3/G4) offer superior activity and reliability by cleanly generating the active Pd(0) species.[5] |

| Ligand | BrettPhos, RuPhos, XPhos | This is the most critical parameter. Chloropyridines require bulky, electron-rich dialkylbiaryl phosphine ligands to promote the difficult oxidative addition step and subsequent reductive elimination. Simpler ligands like PPh₃ are ineffective.[5][6] |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu is a strong base that typically affords the highest reaction rates.[5][7] However, it is incompatible with base-sensitive functional groups (e.g., esters). For such substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred, though this may necessitate higher temperatures or catalyst loadings.[5] |

| Solvent | Toluene, 1,4-Dioxane | Solvents must be anhydrous and thoroughly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst. Toluene and dioxane are standard choices. For poorly soluble inorganic bases, a more polar solvent like t-AmOH can be beneficial.[5] |

| Temperature | 80 - 110 °C | Elevated temperatures are almost always required to overcome the activation barrier for the oxidative addition of the C-Cl bond.[5][10] |

| Troubleshooting | Low Conversion: Increase catalyst loading (up to 5 mol%), increase temperature, or switch to a more active ligand system (e.g., BrettPhos). Hydrodehalogenation: This side reaction (replacement of -Cl with -H) can occur if reductive elimination is slow. Using a slight excess of the amine (1.2-1.5 equiv) and ensuring strictly anhydrous conditions can help suppress it.[5] |

Detailed Experimental Protocols

Safety Note: These reactions must be performed under an inert atmosphere (Argon or Nitrogen) as the palladium catalysts and some bases are air-sensitive. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Buchwald-Hartwig Amination of 2-Chloropyridine with Methylamine-d3

This protocol provides a general procedure for the coupling of an unactivated chloropyridine.

Materials:

-

2-Chloropyridine (1.0 equiv)

-

Methylamine-d3 hydrochloride (CD₃NH₂·HCl) (1.2 equiv)

-

Pd₂(dba)₃ (1.5 mol%)

-

BrettPhos (3.0 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (2.4 equiv - Note: 1.2 equiv to neutralize HCl salt, 1.2 equiv for reaction)

-

Anhydrous, degassed toluene

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Standard inert atmosphere equipment (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add NaOt-Bu (2.4 equiv), methylamine-d3 hydrochloride (1.2 equiv), Pd₂(dba)₃ (0.015 equiv), and BrettPhos (0.03 equiv).

-

Causality Note: The reagents are added as solids first to ensure an inert environment before the addition of liquid reagents. Two equivalents of base are required: one to free the amine from its HCl salt and one to facilitate the catalytic cycle.

-

-

Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the 2-chloropyridine (1.0 equiv) followed by anhydrous, degassed toluene (to achieve a concentration of ~0.2 M).

-

Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-(methyl-d3)-2-aminopyridine.

Protocol 2: SNAr of 2-Chloro-5-nitropyridine with Methylamine-d3

This protocol is suitable for highly activated chloropyridines where a palladium catalyst is not necessary.[3]

Materials:

-

2-Chloro-5-nitropyridine (1.0 equiv)

-

Methylamine-d3 (as a solution in THF or H₂O, 2.0 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv, if starting from HCl salt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Oven-dried round-bottom flask with a magnetic stir bar and reflux condenser

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask, add 2-chloro-5-nitropyridine (1.0 equiv). If using methylamine-d3 hydrochloride, add K₂CO₃ (2.0 equiv).

-

Reagent Addition: Add anhydrous DMF (to achieve a concentration of ~0.5 M) followed by the methylamine-d3 solution (2.0 equiv).

-

Reaction: Heat the mixture to 80-100 °C and stir.

-

Causality Note: The polar aprotic solvent (DMF) and heat facilitate the formation of the Meisenheimer complex in the absence of a catalyst.

-

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

-

Workup: Cool the reaction to room temperature and pour it into a beaker of cold water. A precipitate of the product may form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with water and then brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

Conclusion

The synthesis of N-(methyl-d3)-aminopyridines via coupling with chloropyridines is a versatile and essential transformation in modern drug development. For the vast majority of substrates, the Buchwald-Hartwig amination offers the broadest scope and reliability, provided that conditions are carefully optimized with a suitable bulky phosphine ligand and appropriate base. For the specific cases of highly electron-deficient chloropyridines, the more economical SNAr pathway provides a viable, metal-free alternative. The protocols and guidelines presented herein offer a robust framework for researchers to successfully implement these critical isotopic labeling strategies.

References

-

Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]

-

Hartwig, J. F. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 65(5), 1359-1367. [Link]

-

Lohre, C., et al. (2016). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 5(5), 458-465. [Link]

-

Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Saltzman, M. J., et al. (2019). Synthesis of deuterium-labelled amlexanox and its metabolic stability against mouse, rat, and human microsomes. Journal of Labelled Compounds and Radiopharmaceuticals, 62(8), 475-482. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

-

Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link] (Note: A representative URL is used as the original is dynamic).

-

Royal Society of Chemistry. (2016). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

-

ResearchGate. (n.d.). Amination of 2-halopyridines. [Link]

Sources

- 1. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 2. Synthesis of deuterium-labelled amlexanox and its metabolic stability against mouse, rat, and human microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Precision Quantitation of Deuterated Kinase Inhibitors: Mitigating Chromatographic Isotope Effects in LC-MS/MS

Abstract

The incorporation of deuterium into kinase inhibitors (e.g., Deucravacitinib) utilizes the Kinetic Isotope Effect (KIE) to improve metabolic stability while retaining potency. However, this structural modification introduces unique bioanalytical challenges. Unlike standard small molecules, deuterated drugs often exhibit a "Chromatographic Isotope Effect" (CIE), eluting earlier than their protio-analogs in Reversed-Phase Liquid Chromatography (RPLC).[1][2] This shift can decouple the analyte from its Internal Standard (IS) or co-eluting matrix zones, compromising data integrity.[3] This guide details a self-validating LC-MS/MS workflow designed to resolve deuterated kinase inhibitors (DKIs) from their protio-impurities and mitigate differential matrix effects.

Introduction: The Analytical Paradox of Deuterium

Deuterium (

The Challenge: In LC-MS/MS, the physicochemical difference that provides clinical benefit causes analytical deviation.

-

Chromatographic Isotope Effect (CIE): Deuterated compounds possess a smaller molar volume and lower lipophilicity than their protio-counterparts. In RPLC, DKIs typically elute before the non-deuterated forms.[1][2][4]

-

Isobaric Interference: High concentrations of the protio-impurity (or metabolite) can contribute to the DKI signal via naturally occurring

isotopes if the mass difference is insufficient. -

Internal Standard Mismatch: Using a deuterated IS for a deuterated drug is risky. If the IS has a different retention time (RT) due to the CIE, it fails to compensate for matrix suppression at the exact moment of analyte elution.

Strategic Method Development

This workflow prioritizes the selection of the Internal Standard and the management of the retention time shift (

Decision Logic: Internal Standard Selection

The choice of IS is the single most critical variable. Do not default to a generic deuterated analog.

Figure 1: Decision tree for selecting an Internal Standard for deuterated analytes.

Experimental Protocol

Materials & Reagents

-

Analyte: Deuterated Kinase Inhibitor (e.g., d-BMS-986165 analog).

-

Internal Standard:

-labeled analog (Ideal) or d-Analog (if -

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column: C18 with high carbon load (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex XB-C18) to maximize interaction and resolution.

Mass Spectrometry Optimization (Source Tuning)

Deuterium substitution can alter fragmentation energy. Do not assume the protio-drug parameters apply.[5]

-

Infusion: Infuse the DKI (1 µg/mL) at 10 µL/min combined with LC flow (0.4 mL/min).

-

Precursor Selection: Identify

. Note that -

Product Ion Scan:

-

Select fragments that retain the deuterium atoms . If the deuterium is lost in the neutral loss, the fragment mass will mimic the protio-drug, reducing specificity.

-

Example: If the drug has a deuterated methyl group (

), ensure the transition monitors a fragment containing that group.

-

-

Cross-Talk Check: Inject the Protio-Impurity at

(Upper Limit of Quantitation) levels and monitor the DKI transition. Signal must be

Chromatographic Method (Managing the CIE)

Objective: Separate the DKI from the Protio-Impurity (if they share transitions) OR co-elute them perfectly with the IS to unify matrix effects.

-

Flow Rate: 0.4 – 0.6 mL/min.

-

Gradient:

-

Critical Observation: Expect the DKI to elute earlier than the protio-impurity.

-

Why? The

bond has a shorter bond length, reducing the molecule's molar volume and hydrophobicity.[2]

-

Sample Preparation (Protein Precipitation)

Kinase inhibitors are often protein-bound.

-

Aliquot 50 µL plasma.

-

Add 200 µL Internal Standard solution in Acetonitrile (cold).

-

Vortex 2 min @ 1500 rpm.

-

Centrifuge 10 min @ 4000 g.

-

Transfer supernatant; dilute 1:1 with water to match initial mobile phase.

Validation & Data Analysis

Quantifying the Isotope Effect

You must empirically determine the Retention Time Shift (

Table 1: Example Data - Chromatographic Isotope Effect

| Analyte Form | Precursor ( | Retention Time (min) | Resolution ( | |

| Protio-Drug (Impurity) | 425.2 | 3.45 | - | - |

| Deuterated Drug (DKI) | 428.2 | 3.38 | -0.07 | 1.2 |

| Deuterated IS ( | 433.2 | 3.32 | -0.13 | 2.1 |

| 431.2 | 3.38 | 0.00 | 0.0 |

Analysis: In this dataset, the

Matrix Factor (MF) Normalization

According to FDA M10 guidelines, the IS-normalized Matrix Factor must be consistent (CV < 15%).

Protocol:

-

Extract 6 lots of blank matrix.

-

Spike Post-Extraction with DKI and IS (Low and High QC).

-

Compare peak area to neat solution.

-

Calculation:

If this value deviates from 1.0, the CIE is causing differential suppression.

Visualizing the Mechanism

The following diagram illustrates the physical mechanism causing the retention shift and the resulting bioanalytical risk.

Figure 2: The Chromatographic Isotope Effect (CIE). The shorter C-D bond reduces lipophilicity, causing earlier elution. If the matrix zone overlaps only with the deuterated peak, quantitation errors occur.

References

-

FDA. (2018).[7][8][9][10] Bioanalytical Method Validation Guidance for Industry.[7][8][9][10] U.S. Food and Drug Administration.[7][8][10] [Link]

- Wang, S., & Cyronak, M. (2013). Separation of deuterated and non-deuterated isotopologues: Impact on LC-MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis.

-

ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[Link]

-

Gant-Branum, R.L., et al. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect.[5] Analytica Chimica Acta. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. apo.ansto.gov.au [apo.ansto.gov.au]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 9. bioagilytix.com [bioagilytix.com]

- 10. labs.iqvia.com [labs.iqvia.com]

Application Note: Protocols for the Handling and Storage of Deuterated Chemical Standards to Ensure Isotopic and Chemical Integrity

Introduction

Deuterated chemical standards are indispensable tools in modern analytical science, particularly in quantitative mass spectrometry-based assays such as LC-MS and GC-MS.[1] In these applications, a known quantity of a deuterated standard, which is chemically identical to the analyte of interest but has a higher mass, is introduced into a sample at the earliest stage of preparation.[2] This "internal standard" co-elutes with the analyte and experiences the same variations during sample extraction, cleanup, and instrument analysis, thereby correcting for matrix effects and procedural losses.[3][4] This methodology significantly enhances the accuracy, precision, and reproducibility of quantitative results.[3]

The efficacy of a deuterated standard hinges on its stability—both chemically and, most importantly, isotopically. The foundational principle behind the utility of these compounds is the kinetic isotope effect (KIE), which stems from the fact that a carbon-deuterium (C-D) bond is slightly stronger and breaks more slowly than a corresponding carbon-hydrogen (C-H) bond.[5][6][] While this imparts a degree of inherent stability, it does not render the molecules impervious to degradation. Improper handling and storage can lead to chemical decomposition or, more critically, to hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by protons from the environment.[5] Such isotopic dilution compromises the standard's purity, leading to significant errors in quantification.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper handling, storage, and stability verification of deuterated chemical standards to ensure the integrity and reliability of analytical data.

Fundamental Principles of Deuterated Standard Stability

A nuanced understanding of the factors that can compromise a deuterated standard is essential for developing robust protocols.

Chemical Degradation

Deuterated compounds are generally susceptible to the same chemical degradation pathways as their non-deuterated analogues. These include:

-

Hydrolysis: Breakdown in the presence of water, often catalyzed by acidic or basic conditions.

-

Oxidation: Degradation due to reaction with oxygen, which can be accelerated by light or trace metal impurities.

-

Photodegradation: Decomposition upon exposure to light, particularly UV wavelengths.

Isotopic Instability: The Hydrogen-Deuterium (H-D) Exchange Phenomenon

H-D exchange is the most critical and unique stability concern for deuterated standards. It is a chemical reaction in which a deuterium atom bonded to the molecule is swapped with a hydrogen atom (proton) from the surrounding environment, most commonly from a solvent.[2][5]

Key Factors Influencing H-D Exchange:

-

Position of Deuterium Labeling: This is the single most important factor. Deuterium atoms on stable positions, such as aromatic or aliphatic carbons, are very unlikely to exchange.[8] However, deuterium atoms on or adjacent to heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to carbonyl groups are highly labile and prone to rapid exchange, especially in the presence of protic solvents.[3][5][8]

-

Solvent Type: Protic solvents (e.g., water, methanol, ethanol) can donate protons and facilitate H-D exchange.[5] Aprotic solvents (e.g., acetonitrile, tetrahydrofuran, dichloromethane) are strongly preferred for preparing and storing solutions of deuterated standards.[5]

-

pH: Both acidic and basic conditions can catalyze H-D exchange. Solutions should be maintained at a neutral pH whenever possible.[5]

-

Temperature: Higher temperatures accelerate the rate of chemical reactions, including H-D exchange.

Protocol for Receipt and Inventory Management

Meticulous inventory management is the first line of defense in preserving the long-term viability of expensive deuterated standards.

Workflow:

-

Inspect Upon Arrival: Check for any damage to the container and ensure the seal is intact. Note if the material was shipped on cold packs.

-

Log Essential Information: Upon receipt, immediately record the following in a dedicated inventory log (e.g., CHEMATIX or a laboratory notebook):

-

Compound Name and Catalog Number

-

Lot Number

-

Date Received

-

Initial Quantity/Amount

-

Assigned Storage Location (e.g., Freezer F2, Shelf 3, Box D)

-

-

Label the Container: Affix a label to the primary container with the date received and the intended Principal Investigator or user group.[9]

-

Equilibration: Before opening for the first time, allow the container to equilibrate to the ambient temperature of the balance room or fume hood (typically 20-30 minutes). This prevents atmospheric moisture from condensing on the cold solid material.

Caption: Workflow for receiving and logging new deuterated standards.

Storage Protocols

The appropriate storage conditions are paramount to preserving both the chemical structure and isotopic enrichment of the standard.

Storage of Neat (Solid) Compounds

Unless the manufacturer's certificate of analysis specifies otherwise, neat materials should be stored under the most protective conditions to serve as a long-term reference.

-

Temperature: -20°C or colder is recommended for long-term stability.[5]

-

Atmosphere: Store under an inert gas (argon or dry nitrogen) to prevent degradation from moisture and oxygen.[1]

-

Light: Always store in the dark or in amber-colored vials to protect against photodegradation.[1][5]

Storage of Stock and Working Solutions

Solutions are inherently less stable than neat materials. A two-tiered approach of creating a concentrated stock solution for long-term storage and smaller aliquots of working solutions for daily use is best practice.

-

Stock Solutions (e.g., 1 mg/mL):

-

Working Solutions (e.g., 1-100 µg/mL):

Data Presentation: Recommended Storage Conditions

| Form | Solvent/Matrix | Temperature | Duration | Key Considerations |

| Neat (Solid) | N/A | -20°C to -80°C | Years | Store under inert gas (Ar, N₂); protect from light and moisture.[1][5] |

| Stock Solution | Aprotic Solvent (e.g., ACN, MeOH) | -20°C to -80°C | Months to >1 Year | Use tightly-sealed vials; aliquot to minimize freeze-thaw cycles.[5] |

| Working Solution | Aprotic Solvent | 2-8°C | Days to Weeks | Verify stability; ideal for routine use to preserve stock solution integrity.[5] |

| Working Solution | Aqueous / Protic Solvent | 2-8°C | Hours to Days | High risk of H-D exchange for labile deuterons. Prepare fresh as needed.[5] |

Handling and Solution Preparation Protocols

Careful technique during handling and solution preparation is crucial to prevent contamination and isotopic dilution.

General Handling Precautions

-

Personal Protective Equipment (PPE): Always consult the Safety Data Sheet (SDS) and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Preventing Moisture Contamination: Most deuterated solvents and many solid standards are hygroscopic.

-

Dry all glassware in an oven (e.g., >4 hours at 150°C) and cool in a desiccator before use.

-

Handle materials under a dry, inert atmosphere (e.g., in a glove box or under a stream of dry nitrogen).[11][12]

-

Use syringes that have been pre-flushed with dry nitrogen to withdraw liquids from sealed bottles.[12]

-

Caption: Experimental workflow for H-D exchange stability testing.

Conclusion

Deuterated chemical standards are powerful tools that underpin the accuracy of modern quantitative analysis. However, their reliability is directly dependent on their chemical and isotopic integrity. By implementing rigorous protocols for receiving, storing, and handling these critical reagents, laboratories can prevent costly errors associated with standard degradation and isotopic dilution. The core principles of using low temperatures, protecting from light, minimizing moisture exposure, and selecting appropriate aprotic solvents are fundamental. Furthermore, proactive stability validation, particularly for H-D exchange, provides empirical evidence of a standard's fitness for use, ensuring that the data generated is both accurate and trustworthy.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.

- BenchChem. (2025). Protocol for Using Deuterated Standards in Mass Spectrometry.

- ResolveMass Laboratories Inc. (2024). Deuterated Polymers: Complete Guide.

- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.

- Moravek. (2022). How To Properly Store Your Radiolabeled Compounds.

- Pharmaffiliates. Deuterated Compounds | Stable Isotope-Labeled Standards.

- ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?.

- PubMed. (1999). Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 2. Vinyl ketones.

- BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Analytical Chemistry.

- BenchChem. (2025). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs.

- National Institutes of Health. (2023). Managing Storage of Radiolabeled Compounds.

- PubMed. (1999). Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 1. Aldehydes.

- PMC. (2020). Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments.

- Cambridge Isotope Laboratories, Inc. Use and Handling of NMR Solvents Deuterated Chloroform.

- ACS Publications. (1999). Synthesis of Deuterated Volatile Lipid Degradation Products To Be Used as Internal Standards in Isotope Dilution Assays. 2. Vinyl Ketones.

- Sigma-Aldrich. Use and Handling of NMR Solvents.

- YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- University of Colorado Boulder. Guide to Isotope Management In Laboratories.

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.

- BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- ACS Publications. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry.

- University of Georgia Research. (2022). Guidelines for Chemical Storage and Management.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. isotope.com [isotope.com]

- 8. youtube.com [youtube.com]

- 9. research.uga.edu [research.uga.edu]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ukisotope.com [ukisotope.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide. As a deuterated analog, this compound is of significant interest in pharmaceutical development, particularly for studies involving drug metabolism and pharmacokinetics.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yield and purity.

I. Overview of the Synthetic Approach

The synthesis of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide typically involves the coupling of a 4-chloropyridine-2-carboxylic acid derivative with (methyl-d3)amine hydrochloride. The primary challenge in this synthesis is the efficient formation of the amide bond while minimizing side reactions and simplifying purification. The most common strategy involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

Two prevalent methods for carboxylic acid activation in this context are:

-

Conversion to an Acyl Chloride: This involves reacting 4-chloropyridine-2-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive acyl chloride intermediate.[3][4] This intermediate then readily reacts with (methyl-d3)amine.

-

Use of Coupling Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct coupling of the carboxylic acid and the amine.[5][6] These agents activate the carboxylic acid in situ, forming a reactive intermediate that is then attacked by the amine.

The choice of method can significantly impact the reaction's success, and each comes with its own set of potential challenges that this guide will address.

II. Troubleshooting Guide

This section is designed to provide solutions to common problems encountered during the synthesis of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide.

| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |

| Low to No Product Formation | 1. Ineffective Carboxylic Acid Activation: The activating agent (e.g., thionyl chloride, EDC) may be old or decomposed. | 1. Verify Reagent Quality: Use a fresh, unopened bottle of the activating agent or test its efficacy on a simple, known reaction. Thionyl chloride, for instance, can hydrolyze over time if exposed to atmospheric moisture. |

| 2. Amine Salt Neutralization: (Methyl-d3)amine is typically supplied as a hydrochloride salt. The free amine is required for the nucleophilic attack. | 2. Add a Non-Nucleophilic Base: Include a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in the reaction mixture in a slight excess (1.1-1.5 equivalents) to neutralize the HCl and liberate the free (methyl-d3)amine.[7] | |

| 3. Reaction Temperature Too Low: Amide bond formation can be slow at room temperature, especially with less reactive partners. | 3. Increase Reaction Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).[3][8] Be cautious not to overheat, as this can lead to side reactions. | |

| Presence of Unreacted Starting Material | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Extend Reaction Time: Monitor the reaction progress using TLC.[8] If starting material is still present after the initially planned time, allow the reaction to stir for a longer period. |

| 2. Stoichiometric Imbalance: An incorrect ratio of reactants can leave one of the starting materials unconsumed. | 2. Verify Stoichiometry: Carefully re-calculate and measure the molar equivalents of all reactants. It is often beneficial to use a slight excess of the amine (1.1-1.2 equivalents) to ensure complete consumption of the more valuable carboxylic acid derivative. | |

| Formation of an Impurity with a Similar Rf to the Product | 1. Formation of a Dimer or Other Side Products: The activated carboxylic acid can potentially react with another molecule of the carboxylic acid or other nucleophiles present. | 1. Optimize Reaction Conditions: Consider running the reaction at a lower temperature or adding the activating agent more slowly to control the concentration of the reactive intermediate.[3] |

| 2. Isomeric Impurities: If starting with picolinic acid, chlorination with thionyl chloride can sometimes lead to the formation of chlorinated isomers.[3] | 2. Purify the Starting Material: Ensure the purity of the 4-chloropyridine-2-carboxylic acid starting material before proceeding with the amide coupling step. | |

| Difficult Purification | 1. Byproducts from Coupling Agents: DCC and EDC generate urea byproducts (DCU and EDU, respectively) which can be challenging to remove. | 1. Filtration for DCU: If using DCC, the resulting dicyclohexylurea (DCU) is largely insoluble in many organic solvents and can be removed by filtration. For the more soluble EDU from EDC, an acidic wash of the organic layer during workup can help in its removal. |

| 2. Residual Base: Excess tertiary amine base (TEA, DIPEA) can co-elute with the product during chromatography. | 2. Aqueous Workup: During the workup procedure, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the excess amine into the aqueous layer.[8] Follow this with a wash with saturated sodium bicarbonate solution and then brine. |

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for this reaction?

A1: The choice of solvent is critical. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred.[9] THF has been highlighted as an effective solvent due to its moderate polarity and ability to facilitate Lewis acid coordination.[9] The selection will also depend on the specific coupling agent used and the solubility of the starting materials.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[8] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. The consumption of the limiting reagent and the appearance of the product spot can be visualized under UV light.

Q3: My final product is colored. What could be the cause and how can I remove the color?

A3: Colored impurities can arise from the oxidation of pyridine derivatives or other sensitive functional groups.[3] To minimize this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use purified, degassed solvents.[3] If colored impurities are present in the final product, purification by column chromatography on silica gel is usually effective.[8] In some cases, a charcoal treatment of the product solution before final crystallization can also help remove colored impurities.

Q4: Is it necessary to use the hydrochloride salt of (methyl-d3)amine?

A4: (Methyl-d3)amine is a gas at room temperature, making it difficult to handle. The hydrochloride salt is a stable, weighable solid.[1][10] As mentioned in the troubleshooting guide, it is crucial to add a base to the reaction to liberate the free amine for it to act as a nucleophile.

Q5: What are the best methods for purifying the final product?

A5: The most common and effective purification methods for pyridine carboxamides are crystallization and column chromatography.[8] Crystallization is ideal for obtaining highly pure material if a suitable solvent system can be identified.[8] Silica gel column chromatography is excellent for separating the desired product from impurities with different polarities.[3]

IV. Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol provides a step-by-step methodology for the synthesis of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide.

Step 1: Formation of 4-Chloropyridine-2-carbonyl chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 4-chloropyridine-2-carboxylic acid (1.0 eq) in thionyl chloride (5.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

-

Slowly heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution.

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloropyridine-2-carbonyl chloride can be used in the next step without further purification.[4]

Step 2: Amide Coupling

-

Dissolve the crude 4-chloropyridine-2-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

In a separate flask, dissolve (methyl-d3)amine hydrochloride (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride solution dropwise to the stirred amine solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction to completion by TLC.

Step 3: Workup and Purification

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide.

V. Workflow and Troubleshooting Logic

The following diagram illustrates the general workflow and the logical steps for troubleshooting common issues during the synthesis.

Caption: Synthetic workflow and troubleshooting decision points.

VI. References

-

PubMed. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthetic routes to deuterated methylamine hydrochloride 4 and.... Retrieved from [Link]

-

LookChem. (n.d.). Cas 7436-22-8,METHYL-D3-AMINE HYDROCHLORIDE. Retrieved from [Link]

-

Google Patents. (n.d.). Preparation methods of methyl-D3-amine and salts thereof. Retrieved from

-

ResearchGate. (n.d.). A practical synthesis of deuterated methylamine and dimethylamine. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. Retrieved from [Link]

-

Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. Retrieved from

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

nsj prayoglife. (n.d.). 4-Chloro-pyridine-2-carboxylic acid amide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyridine carboxamide and carbothioamide (1–12). Retrieved from [Link]

-

Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

RSC Publishing. (2019, October 28). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Retrieved from [Link]

-

Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride. Retrieved from

-

(2026, February 12). The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Retrieved from [Link]

-

Google Patents. (n.d.). WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. Retrieved from

-

Google Patents. (n.d.). WO2008010796A1 - Process for preparing pyridine-2-carboxamides and intermediates therefor. Retrieved from

-

Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. Retrieved from [Link]

-

Google Patents. (n.d.). CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate. Retrieved from

-

Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

-

PubMed. (2010, September 20). Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents. Retrieved from [Link]

-

PMC. (2024, May 15). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

Sources

- 1. clearsynthdeutero.com [clearsynthdeutero.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. hepatochem.com [hepatochem.com]

- 7. growingscience.com [growingscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. evitachem.com [evitachem.com]

- 10. lookchem.com [lookchem.com]

Minimizing impurities during the synthesis of Sorafenib-d3 precursors

Topic: Minimizing Impurities & Optimizing Isotopic Purity

Audience: Senior Organic Chemists, Process Development Scientists Version: 2.4 (Current as of 2026)

Introduction: The Isotopic Integrity Challenge

Synthesizing Sorafenib-d3 (specifically the N-methyl-d3 analog) requires a shift in mindset from standard organic synthesis to isotope-aware process chemistry . In non-labeled synthesis, a 1% impurity profile is often acceptable if it can be removed via HPLC. In stable isotope synthesis, a 1% "protio" (d0) impurity is a critical failure that renders the material useless as an internal standard for quantitative mass spectrometry (LC-MS/MS).

This guide addresses the three critical failure points in the Sorafenib-d3 pathway:

-

Isotopic Dilution: Loss of deuterium enrichment during the amide formation.

-

The "Dimer" Trap: Formation of symmetrical urea byproducts during the final coupling.

-

Regio-isomer Contamination: Incorrect ether linkage during the precursor assembly.

Synthesis Workflow & Logic

The industry-standard route (adapted from Bankston et al.) involves three distinct stages. We utilize the Convergent Urea Strategy , which offers the highest control over impurity formation compared to the CDI (Carbonyl diimidazole) route.

Interactive Workflow (DOT Visualization)

Caption: Convergent synthesis pathway emphasizing the early introduction of the deuterium label to minimize downstream isotopic scrambling.

Troubleshooting Module: Critical Impurities

Issue A: The "Protio" Impurity (M-3 Peak)

Symptom: Mass spec analysis shows significant intensity at m/z 465 (d0) alongside the target m/z 468 (d3). Root Cause: This is rarely due to H/D exchange on the methyl group itself (C-D bonds are stable here). It is almost exclusively caused by moisture contamination in the CD3NH2 reagent .

| Parameter | Specification / Action |

| Reagent Quality | Methylamine-d3 HCl is extremely hygroscopic. If it absorbs atmospheric H2O, the salt hydrolysis can liberate trace H-amines or interfere with stoichiometry. |

| Base Selection | Avoid hydroxide bases (NaOH/KOH) during the liberation of the free amine. Use DIPEA or Triethylamine in anhydrous THF/DCM. |

| Protocol Adjustment | Do not generate the free CD3NH2 gas externally. Perform the amidation in situ by suspending the hydrochloride salt in the reaction solvent and adding base dropwise. |

Issue B: The "Dimer" Urea (Symmetric Impurity)

Symptom: An insoluble white precipitate forms during the final step that does not dissolve in the reaction solvent. Identity: 1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea.[1] Mechanism: Moisture hydrolyzes the isocyanate starting material into an aniline, which then reacts with the remaining isocyanate.

Prevention Protocol:

-

Isocyanate Quality: The 4-chloro-3-(trifluoromethyl)phenyl isocyanate must be a clear liquid. If it is cloudy or has solids, distill it under reduced pressure before use.

-

Solvent Drying: Use DCM distilled over CaH2 or THF from a solvent purification system (water < 50 ppm).

-

Order of Addition: Add the Isocyanate solution TO the Amine solution slowly. This ensures the amine is always in excess until the end, preventing the isocyanate from "waiting" and reacting with moisture.

Detailed Experimental Protocols

Protocol 1: Synthesis of Intermediate A (Deuterated Amide)

Minimizing Isotopic Dilution

-

Activation: Dissolve 4-chloropicolinic acid (1.0 eq) in SOCl2 (5.0 eq). Reflux for 2 hours. Evaporate SOCl2 completely (trace SOCl2 will consume your expensive deuterated amine). Azeotrope with dry toluene twice.

-

Amidation: Dissolve the crude acid chloride in anhydrous THF (0.2 M).

-

Deuterium Addition: Add Methylamine-d3 hydrochloride (1.2 eq) directly to the flask.

-

Base Addition: Cool to 0°C. Add DIPEA (2.5 eq) dropwise over 30 minutes.

-

Workup: Dilute with EtOAc, wash with NaHCO3. Crucial: Do not use acidic washes yet, as the pyridine ring can protonate and extract into the aqueous phase.

Protocol 2: Final Urea Coupling (Sorafenib-d3)

Minimizing Symmetrical Urea Formation

-

Preparation: Dry Intermediate B (4-(4-aminophenoxy)-N-(methyl-d3)picolinamide) under high vacuum for 4 hours at 40°C.

-

Solvation: Dissolve Intermediate B (1.0 eq) in anhydrous DCM (10 mL/g).

-

Reaction: Dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in anhydrous DCM. Add this solution dropwise to the amine solution at room temperature .

-

Note: Heating is rarely necessary and increases side reactions.

-

-

Monitoring: Monitor by TLC (5% MeOH in DCM). The amine spot (more polar) should disappear.

-

Quenching: If the reaction stalls, do not add water. Add a scavenger resin (e.g., Trisamine) to remove excess isocyanate, then filter.

Logic Tree for Impurity Identification

Use this decision tree when an unknown peak appears in your HPLC trace.

Caption: Diagnostic logic for identifying common impurities based on relative retention time (RRT).

FAQ: Expert Insights